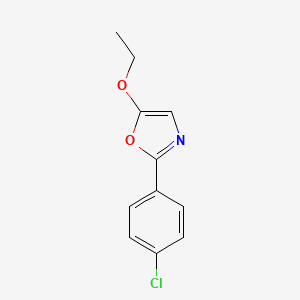

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole

Description

Overview of 1,3-Oxazole Heterocyclic Systems

The 1,3-oxazole is a five-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comnih.gov This arrangement of heteroatoms imparts unique chemical and physical properties to the ring system. tandfonline.com The parent compound, oxazole (B20620), is an aromatic, weakly basic liquid that is miscible with water and organic solvents. taylorandfrancis.com

Heterocyclic compounds are broadly classified based on ring size, the type and position of heteroatoms, and the degree of saturation. Oxazole belongs to the family of five-membered aromatic heterocycles known as azoles. thepharmajournal.com The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom. thepharmajournal.com

Derivatives of oxazole are named based on the position and identity of substituents attached to the core ring. For the subject compound, 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole , the nomenclature indicates:

A 1,3-oxazole core ring.

A 4-chlorophenyl group attached at the second carbon (C2) of the ring.

An ethoxy group (-OCH2CH3) attached at the fifth position (C5).

Partially saturated analogs of oxazoles are known as oxazolines, and the fully saturated versions are called oxazolidines. taylorandfrancis.com

The study of oxazole chemistry dates back to the 19th century. ontosight.ai The first synthesis of an oxazole derivative was reported in the 1800s, with 2-methyloxazole (B1590312) being synthesized in 1876. thepharmajournal.com The parent oxazole compound was first prepared much later, in 1947. A significant expansion in oxazole research occurred during World War II, driven by the investigation into the structure of penicillin, which was initially thought to contain an oxazole core.

Over the decades, numerous synthetic methods have been developed, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis, which have facilitated the creation of a vast library of oxazole derivatives. numberanalytics.comnih.govresearchgate.net This has led to an explosion in research, with thousands of papers published annually exploring the properties and applications of these compounds. ontosight.ai

Broad Academic Relevance of Oxazole Derivatives in Contemporary Research

Oxazole derivatives are of immense interest in contemporary research, primarily due to their presence in numerous natural products and their wide range of biological activities. tandfonline.com The oxazole scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a diverse array of biological targets like enzymes and receptors. semanticscholar.orgnih.gov

The versatility of the oxazole ring allows for the synthesis of complex molecules with potential applications in various fields:

Pharmaceuticals : Oxazole-containing compounds have been developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. tandfonline.comnih.govchemmethod.com Marketed drugs such as Oxaprozin (an anti-inflammatory) and Linezolid (an antibiotic, though technically an oxazolidinone) highlight the therapeutic importance of this heterocyclic system. tandfonline.com

Materials Science : The photophysical and photochemical properties of some oxazole derivatives make them useful in the development of semiconductor devices and non-linear optical materials. thepharmajournal.com

Agrochemicals : Research has explored the use of oxazole derivatives as herbicides, pesticides, and fungicides. thepharmajournal.com

The continuous development of novel synthetic methodologies and the persistent search for new therapeutic agents ensure that oxazole chemistry remains a vibrant and crucial area of academic and industrial research. semanticscholar.orgnih.gov

Prominence in Medicinal Chemistry Research and Drug Discovery

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. acs.orgthepharmajournal.com The presence of the oxazole ring can influence a molecule's polarity, hydrogen bonding capacity, and conformational rigidity, all of which are critical for effective interaction with biological targets. thepharmajournal.com

Diverse Biological Activities of 1,3-Oxazole Derivatives:

| Therapeutic Area | Examples of Biological Activity |

| Oncology | Many oxazole-containing compounds have demonstrated potent anticancer properties. chemicalbook.com |

| Infectious Diseases | Derivatives have shown significant antibacterial, antifungal, and antiviral activities. |

| Inflammation | Certain oxazoles act as anti-inflammatory agents. |

| Metabolic Disorders | Some derivatives are being investigated for the treatment of diabetes and obesity. |

| Neurological Disorders | The scaffold has been incorporated into molecules targeting central nervous system disorders. |

The substitution pattern on the oxazole ring is a key determinant of its biological activity. acs.org For instance, the presence of an aryl group, such as the 4-chlorophenyl group in the title compound, is a common feature in many biologically active oxazoles. The chlorine atom can engage in halogen bonding and alter the electronic properties of the phenyl ring, potentially enhancing the compound's binding affinity to target proteins. Similarly, the alkoxy group at the 5-position can influence the molecule's solubility and metabolic stability.

Strategic Importance in Chemical Synthesis and Methodological Advancements

Beyond their medicinal applications, 1,3-oxazoles are valuable intermediates and building blocks in organic synthesis. nih.gov Their stability and reactivity have led to the development of numerous synthetic methodologies for their preparation and functionalization. The construction of the oxazole ring itself can be achieved through various classical and modern synthetic routes, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and Van Leusen reaction. semanticscholar.org

The presence of multiple reaction sites on the oxazole ring allows for its elaboration into more complex molecular architectures. nih.gov For example, the carbon atoms at the 2, 4, and 5-positions can be functionalized through various reactions, including lithiation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org This versatility makes 1,3-oxazoles attractive starting materials for the total synthesis of complex natural products. nih.gov

The synthesis of 5-alkoxyoxazoles, such as the ethoxy derivative in the title compound, has been a subject of interest. These electron-rich oxazoles can be more sensitive to acidic and thermal conditions, making their synthesis and isolation challenging. acs.org However, methods such as the cyclodehydration of 2-acylamino acid esters and microwave-assisted synthesis from α-triflyloxy esters and nitriles have been developed to access these structures. acs.org

In the context of this compound, its synthesis would likely involve the coupling of a 4-chlorobenzoyl derivative with a glycine (B1666218) ethyl ester equivalent, followed by cyclization and dehydration. The specific reagents and conditions would be crucial in achieving a good yield of the desired product.

While specific research on this compound is limited, its structural features suggest it could be a valuable compound for further investigation in both medicinal and synthetic chemistry. The combination of a halogenated aryl group and an alkoxy substituent on the versatile 1,3-oxazole core provides a platform for the development of new chemical entities with potentially interesting biological activities and synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCZQXGGKBOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 5 Ethoxy 1,3 Oxazole and Its Derivatives

Strategies for 1,3-Oxazole Ring Construction and Functionalization

The construction of the 1,3-oxazole ring can be achieved through various synthetic strategies, broadly categorized into cyclization reactions of linear precursors and modern multi-component approaches that build the ring in a single pot.

Cyclization Reactions in Oxazole (B20620) Synthesis

Cyclization reactions are foundational in oxazole synthesis, typically involving the formation of the five-membered ring from an acyclic precursor containing the requisite carbon, nitrogen, and oxygen atoms.

One of the most classical methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or phosphorus pentachloride. pharmaguideline.comsynarchive.comwikipedia.org The mechanism proceeds via the formation of an enol or enolate intermediate, which then attacks the amide carbonyl to form a hydroxydihydrooxazole (oxazoline) intermediate. Subsequent dehydration yields the aromatic oxazole ring. acs.org This method is particularly effective for preparing 2,5-disubstituted oxazoles. synarchive.com

The Bredereck reaction provides another route, typically yielding 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides, such as formamide. ijpsonline.comijpsonline.comslideshare.net This method is valued for its efficiency and economic viability. ijpsonline.com Variations of this approach can utilize α-hydroxyketones as starting materials. ijpsonline.com

Furthermore, metal-catalyzed oxidative cyclization reactions have emerged as powerful tools. For instance, palladium- and copper-mediated cascade reactions can construct trisubstituted oxazoles through the sequential formation of C–N and C–O bonds, using water as the oxygen source. rsc.orgnih.gov Copper(II)-catalyzed oxidative cyclization of enamides also provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization. organic-chemistry.org

| Cyclization Method | Precursors | Typical Substituent Pattern | Key Reagents/Conditions |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | 2,5-Disubstituted | H₂SO₄, PCl₅, POCl₃ pharmaguideline.comacs.org |

| Bredereck Reaction | α-Haloketones and amides | 2,4-Disubstituted | Formamide ijpsonline.comijpsonline.com |

| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | 2,5-Disubstituted | Anhydrous HCl slideshare.net |

| Metal-Catalyzed Cyclization | Enamides or Propargyl Amides | Polysubstituted | Cu(II), Pd(II)/Cu(I) ijpsonline.comorganic-chemistry.org |

Multi-component Reactions and Modern Synthetic Approaches

Multi-component reactions (MCRs) offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are particularly relevant for generating linear precursors that can subsequently be cyclized to form oxazoles and other heterocycles. researchgate.netnih.govacs.org The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide intermediate, which can be a suitable precursor for oxazole synthesis. wikipedia.orgnih.gov

Modern approaches also leverage photoredox catalysis for oxazole synthesis under mild conditions. Visible-light-induced reactions, for instance, can achieve the tandem oxidative cyclization of α-bromo ketones and amines to afford substituted oxazoles without the need for transition-metal catalysts. rsc.org

Specific Synthetic Routes for 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole Analogues

The synthesis of the target compound and its analogues can be achieved by adapting classical and modern methods, starting from readily available precursors or by modifying an existing oxazole core.

Preparation from Precursor Aromatic Aldehydes and Esters

A direct and convergent approach to 2-aryl-5-alkoxy-1,3-oxazoles involves the reaction of an aromatic aldehyde with an α-isocyanoacetate ester. For the synthesis of this compound, this would involve the condensation of 4-chlorobenzaldehyde (B46862) with ethyl isocyanoacetate. This reaction is typically base-catalyzed, using reagents like potassium carbonate or organic bases, and proceeds through an intermediate oxazoline (B21484) which then eliminates water to form the aromatic oxazole ring.

Another prominent method is the van Leusen oxazole synthesis , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govwikipedia.org This reaction, conducted under basic conditions, is a powerful tool for preparing 5-substituted oxazoles. mdpi.comorganic-chemistry.org While the classical van Leusen reaction yields a free C2-position, modifications can allow for the synthesis of 2,5-disubstituted analogues.

| Starting Materials | Key Reagent | Product Type | Typical Conditions |

| 4-Chlorobenzaldehyde, Ethyl isocyanoacetate | Base (e.g., K₂CO₃) | 2-(4-Chlorophenyl)-5-ethoxy-oxazole-4-carboxylate | Reflux in a suitable solvent (e.g., MeOH, THF) |

| 4-Chlorobenzaldehyde | TosMIC | 5-(4-Chlorophenyl)-1,3-oxazole | K₂CO₃, Methanol nih.govmdpi.com |

| 4-Chlorobenzoyl chloride, Ethyl 2-isocyano-3-methylbutanoate | Base | 2-(4-Chlorophenyl)-5-isopropyl-oxazole-4-carboxylate | - |

Formation via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. mdpi.comnih.gov In the context of oxazole synthesis, this can involve the reaction of a nitrile ylide (a 1,3-dipole) with a suitable dipolarophile, such as an aldehyde or alkyne. researchgate.net

Nitrile ylides can be generated in situ from various precursors, such as α-azidoalkenes or by the dehydrochlorination of imidoyl chlorides. The reaction of a nitrile ylide derived from a 4-chlorobenzimidoyl chloride precursor with an appropriate dipolarophile containing an ethoxy group could provide a pathway to the this compound skeleton. While oxazoles themselves can undergo cycloaddition reactions, they typically act as the diene component in Diels-Alder reactions rather than forming through a direct [3+2] cycloaddition leading to the final product. nih.gov A more common cycloaddition approach to related isoxazoles (containing an N-O bond) involves the reaction of nitrile oxides with alkynes. youtube.com

Derivatization from Substituted Oxazole Intermediates

An alternative strategy involves the synthesis of a simpler oxazole core, followed by the introduction of the desired substituents. For instance, a 2-(4-chlorophenyl)-1,3-oxazole intermediate could be synthesized and subsequently functionalized at the C5 position.

Direct C-H functionalization has become a potent tool for modifying heterocyclic cores. Palladium-catalyzed direct arylation has been successfully applied to oxazoles, showing regioselectivity for the C5 or C2 positions depending on the ligands and reaction conditions. nih.gov While arylation is most common, related metal-catalyzed cross-coupling reactions could be envisioned to install other functional groups.

A plausible route involves the deprotonation of a 2-(4-chlorophenyl)oxazole (B1595145) derivative at the C5 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophile to introduce the ethoxy group or a precursor. For example, reaction with a peroxide reagent could introduce a hydroxyl group, which could then be alkylated to an ethoxy group. The reactivity of oxazoles to deprotonation generally follows the order C2 > C5 > C4, which can present challenges for selective C5 functionalization if the C2 position is unsubstituted. pharmaguideline.com However, if the C2 position is already substituted, as in this case, lithiation at C5 becomes more feasible.

| Intermediate | Reaction Type | Reagents | Purpose |

| 2-(4-Chlorophenyl)-1,3-oxazole | Pd-catalyzed C-H Arylation | Aryl bromide, Pd catalyst, ligand, base | Introduce an aryl group at C5 nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-1,3-oxazole | Deprotonation/Electrophilic trap | n-BuLi, then electrophile (e.g., diethyl peroxide) | Introduce an ethoxy group at C5 |

| 2-Aryl-5-bromo-1,3-oxazole | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Functionalize the C5 position researchgate.net |

Advanced Synthetic Techniques and Reaction Conditions

The construction of the this compound scaffold can be approached through various modern synthetic strategies. These methods often employ catalytic systems to promote efficiency and selectivity, moving beyond classical condensation reactions.

Catalytic Methods in Oxazole Synthesis

A variety of transition metal catalysts have been explored for the synthesis of 2,5-disubstituted oxazoles, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. While direct synthesis examples for this compound are not extensively documented in publicly available literature, analogous syntheses of 2-aryl-5-alkoxyoxazoles suggest the applicability of several catalytic systems.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of oxazoles. nih.govresearchgate.netnih.gov One prominent method involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. nih.gov In a hypothetical application to the target compound, this could involve the reaction of 4-chlorobenzonitrile, an ethoxy-substituted alkyne, and an appropriate oxidant in the presence of a gold catalyst. The choice of ligands on the gold center can be crucial in tuning the catalyst's activity and selectivity.

Copper-Catalyzed Syntheses: Copper catalysis is another cornerstone in the synthesis of heterocyclic compounds, including oxazoles. jsynthchem.comjsynthchem.com Copper(II) complexes, sometimes immobilized on magnetic nanoparticles for ease of recovery, have been shown to effectively catalyze the condensation of benzamides with α-haloketones. jsynthchem.comjsynthchem.com Adapting this to the target molecule could involve the reaction of 4-chlorobenzamide (B146232) with an α-halo-ketone bearing an ethoxy group.

Palladium-Catalyzed Approaches: Palladium catalysis is widely used for cross-coupling reactions and has been applied to the synthesis of complex heterocyclic systems. nih.gov While direct palladium-catalyzed cyclizations to form the this compound ring are less common, palladium catalysts could be employed in post-synthesis modifications of a pre-formed oxazole ring.

Cobalt-Catalyzed Cross-Coupling: An efficient synthesis of 2,5-disubstituted oxazoles can be achieved through cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. rsc.org This method proceeds under mild conditions via a [3+2] cycloaddition and demonstrates a broad substrate scope. rsc.org

Metal-Free Catalysis: Iodine-catalyzed tandem oxidative cyclization presents a metal-free alternative for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes. acs.org This approach offers the advantage of avoiding metal contamination in the final product. acs.org

A summary of catalysts and their general applicability to the synthesis of 2,5-disubstituted oxazoles is presented in the table below.

| Catalyst Type | General Reaction | Potential Applicability to this compound |

| Gold (Au) | [2+2+1] annulation of alkynes, nitriles, and an oxygen source | Reaction of an ethoxy-alkyne with 4-chlorobenzonitrile |

| Copper (Cu) | Condensation of amides and α-haloketones | Reaction of 4-chlorobenzamide with an ethoxy-substituted α-haloketone |

| Palladium (Pd) | Cross-coupling reactions | Post-synthetic modification of a pre-formed oxazole core |

| Cobalt (Co) | [3+2] cycloaddition of N-pivaloyloxyamides and alkynes | Reaction of a 4-chlorophenyl-N-pivaloyloxyamide with an ethoxy-alkyne |

| Iodine (I) | Tandem oxidative cyclization | Reaction of 4-chlorobenzaldehyde with a suitable precursor |

Optimization of Reaction Parameters for Yield and Regioselectivity

Achieving high yield and regioselectivity in the synthesis of 2,5-disubstituted oxazoles like this compound is critically dependent on the careful optimization of several reaction parameters.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For instance, in gold-catalyzed reactions, nitriles can serve as both a reactant and the solvent. nih.gov The polarity of the solvent can also play a role in directing the regiochemical outcome of the cyclization.

Temperature Control: Reaction temperature is a key parameter to control. While some modern catalytic methods allow for reactions at ambient temperature, others may require elevated temperatures to overcome activation barriers. researchgate.net Optimization is necessary to maximize the product yield while minimizing the formation of byproducts from potential side reactions.

Catalyst Loading: The amount of catalyst used can impact both the efficiency and the cost of the synthesis. In many catalytic systems, a low catalyst loading is desirable. For example, in some gold-catalyzed syntheses of 2,5-disubstituted oxazoles, a catalyst loading of as low as 1 mol% has been shown to be effective. nih.gov

Nature of Reactants and Additives: The specific nature of the starting materials and the presence of additives can influence the reaction outcome. For example, in syntheses involving alkynes, the substituents on the alkyne can affect the regioselectivity of the cycloaddition. The choice of oxidant in catalyzed oxidation reactions is also a critical parameter to optimize.

The following table provides a hypothetical overview of how different parameters could be varied to optimize the synthesis of this compound based on general principles of oxazole synthesis.

| Parameter | Variation | Potential Impact on Yield | Potential Impact on Regioselectivity |

| Catalyst | Au, Cu, Co, Pd, Metal-free (Iodine) | Can significantly increase yield by lowering activation energy. | Can direct the formation of the desired 2,5-isomer over other regioisomers. |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Can improve catalyst stability and solubility, leading to higher yields. | Steric and electronic properties of the ligand can influence which regioisomer is favored. |

| Solvent | Aprotic (e.g., DCM, THF), Protic (e.g., EtOH), Nitriles | Can affect reaction rates and solubility of reactants and catalysts. | Solvent polarity can influence the transition state energies of different regioisomeric pathways. |

| Temperature | Ambient to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. | May affect the kinetic vs. thermodynamic control of the reaction, influencing the product ratio. |

| Base/Additive | Organic (e.g., Et3N), Inorganic (e.g., K2CO3) | Can be crucial for deprotonation steps or to neutralize acidic byproducts. | Can influence the reactivity of intermediates, thereby affecting the regiochemical outcome. |

Reactivity and Chemical Transformations of 2 4 Chlorophenyl 5 Ethoxy 1,3 Oxazole and Its Derivatives

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

Electrophilic aromatic substitution on the oxazole ring is a relatively uncommon reaction. The ring is generally considered electron-deficient and less reactive towards electrophiles than other five-membered heterocycles like furan (B31954) or pyrrole. However, the presence of electron-donating substituents can activate the ring sufficiently for substitution to occur.

For 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole, the ethoxy group at the C5 position is a strong activating group. This group increases the electron density of the oxazole ring, facilitating electrophilic attack. Theoretical and experimental studies on substituted oxazoles indicate that electrophilic substitution, when it does occur, preferentially takes place at the C4 position when the C5 position is occupied by an electron-donating group. The C2 position is generally the most electron-deficient and thus deactivated towards electrophilic attack.

Common electrophilic substitution reactions that could be envisaged for this substrate, given a sufficiently activated system, include:

Nitration: Introduction of a nitro group (-NO₂) at the C4 position.

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 position.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group at the C4 position.

It is important to note that the reaction conditions for these transformations would need to be carefully controlled, as the oxazole ring can be sensitive to strong acids, which are often used as catalysts in these reactions.

Nucleophilic Reactions and Substituent Exchange Mechanisms

Halogen Displacement Reactions

While this compound itself does not have a halogen on the oxazole ring, its halogenated derivatives are important for synthetic modifications. The ease of displacement of a halogen atom from the oxazole ring by a nucleophile follows the order C2 > C4 > C5.

Therefore, a hypothetical derivative, such as 2-halo-5-ethoxy-1,3-oxazole, would be the most susceptible to nucleophilic substitution. A halogen at the C2 position is readily replaced by various nucleophiles. This reactivity is attributed to the C2 carbon being the most electron-deficient position in the oxazole ring, a characteristic enhanced by the adjacent nitrogen and oxygen atoms.

Table 1: Predicted Reactivity of Halogenated Oxazole Derivatives in Nucleophilic Substitution

| Position of Halogen | Relative Reactivity | Driving Factor | Potential Nucleophiles |

|---|---|---|---|

| C2 | High | Most electron-deficient carbon; stabilization of intermediate. | Alkoxides, Amines, Thiolates |

| C4 | Low | Moderate electron density. | Strong nucleophiles under forcing conditions. |

| C5 | Very Low | Highest electron density (especially with alkoxy substituent). | Reaction is highly unlikely. |

Cycloaddition Reactions Involving the Oxazole Nucleus

The most significant and synthetically useful reaction of the oxazole nucleus is its participation as a diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net The presence of electron-donating substituents, such as the ethoxy group at the C5 position, greatly facilitates this type of reaction. researchgate.net These reactions provide a powerful route for the synthesis of highly substituted pyridine (B92270) and furan ring systems. researchgate.net

Diels-Alder Reactions for Furan and Pyridine Annulation

The reaction of this compound with various dienophiles (alkenes or alkynes) serves as a cornerstone for constructing more complex heterocyclic structures. The reaction can be promoted thermally or by using Lewis acids. nih.gov

Reaction with Alkenes (Pyridine Synthesis): When an oxazole reacts with an alkene, the initial Diels-Alder adduct is typically unstable. It undergoes a subsequent retro-Diels-Alder reaction, losing a molecule of water (from the ethoxy group and a proton) to yield a substituted pyridine. This methodology has been famously applied in the synthesis of pyridoxine (B80251) (Vitamin B6) analogues. researchgate.net

Reaction with Alkynes (Furan Synthesis): The cycloaddition of an oxazole with an alkyne proceeds through a similar mechanism. The initial bicyclic adduct is also unstable and readily eliminates a nitrile (R-CN, derived from the C2-substituent and the ring nitrogen) to afford a substituted furan. researchgate.net

The general outcomes of these reactions are summarized below.

Table 2: Diels-Alder Reactions of this compound

| Dienophile Type | General Structure | Primary Product Class | Eliminated Fragment | Example |

|---|---|---|---|---|

| Alkene | R-CH=CH-R' | Pyridine | H₂O | Reaction with dimethyl maleate (B1232345) yields a substituted pyridine derivative. researchgate.net |

| Alkyne | R-C≡C-R' | Furan | 4-chlorobenzonitrile | Reaction with dimethyl acetylenedicarboxylate (B1228247) yields a furan derivative. |

Other Significant Functional Group Transformations and Derivatizations

Beyond the primary reactivity of the oxazole ring itself, the substituents attached to it can undergo various chemical transformations. The 4-chlorophenyl group at C2 can participate in reactions typical of aryl chlorides, such as cross-coupling reactions, although these often require specific catalytic systems to avoid interference from the oxazole ring.

Reactions at the Ethoxy Moiety

The ethoxy group at the C5 position is generally stable. However, under certain conditions, it can be cleaved.

Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrohalic acids like HBr or HI, can lead to ether cleavage. libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would likely yield the corresponding 5-hydroxyoxazole derivative and ethyl halide. The resulting 5-hydroxyoxazole may exist in equilibrium with its keto tautomer (an oxazolone) and can be unstable, potentially leading to ring-opening or decarboxylation if other substituents are present. nih.gov

This reaction pathway provides a potential route to functionalize the C5 position further, transforming the alkoxy group into a hydroxyl group, which can then be used in subsequent synthetic steps.

Transformations of the Chlorophenyl Substituent

The transformation of the 4-chlorophenyl group in 2-aryl-5-alkoxyoxazoles is a key strategy for the diversification of this class of compounds. The chlorine atom can be replaced by various substituents through several established synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions offer a reliable means to modify the chlorophenyl moiety.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents in place of the chlorine atom, leading to the synthesis of biaryl- and heteroaryl-substituted oxazoles. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura coupling to aryl chlorides is well-established.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. This method is instrumental in synthesizing 2-(4-aminophenyl)-5-ethoxy-1,3-oxazole derivatives, which are valuable intermediates for further functionalization or as final products with potential biological activity. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is employed to introduce alkynyl groups onto the phenyl ring of the oxazole derivative, yielding compounds with extended conjugation and linear geometries, which are of interest in materials science.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction can be used to introduce vinyl groups or more complex unsaturated moieties at the 4-position of the phenyl ring.

Cyanation: The chlorine atom can be replaced by a cyano group through a palladium-catalyzed cyanation reaction. This transformation is valuable as the resulting nitrile functionality can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution offers another pathway to functionalize the chlorophenyl ring, particularly when the ring is activated by electron-withdrawing groups. While the oxazole ring itself is electron-withdrawing, facilitating SNAr reactions on the attached phenyl ring can still require forcing conditions.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. It can be used to displace the chlorine atom with alcohols (to form ethers) or amines. Modern variations of the Ullmann reaction often use palladium or nickel catalysts and can proceed under milder conditions.

Substitution with other Nucleophiles: Other strong nucleophiles can also displace the chloride ion, although this often requires harsh reaction conditions such as high temperatures and pressures, unless the aromatic ring is sufficiently activated.

The following table summarizes the potential transformations of the chlorophenyl substituent in this compound and its derivatives based on established chemical principles. It is important to note that specific reaction conditions would need to be optimized for this particular substrate.

Interactive Data Table: Potential Transformations of the Chlorophenyl Substituent

| Reaction Type | Reagents | Product Type | Potential Substituent Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-(4-Arylphenyl)-5-ethoxy-1,3-oxazole | Phenyl, Pyridyl, Thienyl, etc. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Base | 2-(4-Aminophenyl)-5-ethoxy-1,3-oxazole | -NHR, -NR2 |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-(4-Alkynylphenyl)-5-ethoxy-1,3-oxazole | -C≡CR |

| Heck Reaction | Alkene, Pd catalyst, Base | 2-(4-Vinylphenyl)-5-ethoxy-1,3-oxazole | -CH=CHR |

| Cyanation | Cyanide source (e.g., KCN, Zn(CN)2), Pd catalyst | 2-(4-Cyanophenyl)-5-ethoxy-1,3-oxazole | -CN |

| Ullmann Condensation | Alcohol/Phenol or Amine, Cu or Pd catalyst, Base | 2-(4-Alkoxy/Phenoxyphenyl)- or 2-(4-Aminophenyl)-5-ethoxy-1,3-oxazole | -OR, -OAr, -NHR, -NR2 |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaF) | 2-(4-Fluorophenyl)-5-ethoxy-1,3-oxazole | -F |

Detailed research findings on these specific transformations for this compound are limited in publicly accessible literature, highlighting an area for potential future investigation. The successful application of these well-established methodologies would significantly broaden the chemical space accessible from this versatile oxazole scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Analysis

No experimental data available.

Carbon-13 (¹³C) NMR Analysis

No experimental data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental data available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

No experimental data available.

X-ray Crystallography for Three-Dimensional Structural Determination

No experimental data available.

Single-Crystal X-ray Diffraction Analysis

No crystallographic data, such as crystal system, space group, unit cell dimensions, or bond lengths and angles, are publicly available for 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole.

Hirshfeld Surface Analysis for Intermolecular Interactions

Without crystallographic information, a Hirshfeld surface analysis, which is crucial for understanding intermolecular interactions, cannot be performed or reported.

Chromatographic Techniques for Purity Assessment and Isolation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

No specific RP-HPLC methods for the purity assessment or isolation of this compound, including details on the stationary phase, mobile phase, flow rate, and detection wavelength, have been found in the reviewed literature.

Computational Chemistry Approaches in 1,3 Oxazole Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule, from which numerous properties can be derived. For oxazole (B20620) derivatives, these calculations help in elucidating their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scispace.com It has been successfully applied to study the structural and electronic characteristics of various heterocyclic compounds structurally related to 1,3-oxazoles. nih.govresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or higher, can accurately predict molecular geometries, including bond lengths and angles. researchgate.netepstem.net

While specific DFT studies on 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole were not detailed in the available research, studies on analogous compounds such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provide a framework for the expected outcomes. nih.govresearchgate.net In such studies, the optimized molecular structure is calculated, and the results are often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov These calculations provide insights into the planarity of the ring systems and the orientation of substituent groups. nih.gov The electronic properties derived from DFT, such as the distribution of atomic charges and the molecular electrostatic potential (MEP) map, are crucial for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. acadpubl.eu

Table 1: Representative DFT-Calculated Parameters for a Related Heterocyclic Compound

Note: Data presented is illustrative and based on typical values for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eumalayajournal.org A smaller energy gap suggests that the molecule is more reactive and has higher polarizability. ajchem-a.com

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined the HOMO and LUMO energy values to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. acadpubl.eumalayajournal.org This analysis indicates that charge transfer occurs within the molecule and provides a quantitative measure of its chemical stability. acadpubl.eumalayajournal.org Similar FMO analysis for this compound would be crucial to understand its electronic behavior and predict its reactivity in chemical and biological systems.

Table 2: Frontier Molecular Orbital Energies for a Related Imidazole (B134444) Derivative

Source: Data from studies on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eumalayajournal.org

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule interacts with its biological target at the molecular level.

Molecular docking simulations can elucidate the specific interactions that stabilize a ligand within the binding pocket of a protein. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, molecular docking studies performed on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, which are structurally similar to 1,3-oxazoles, identified their binding mode within the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pharmainfo.in

The simulations revealed that the five-membered oxadiazole ring of the ligands was positioned near the Leu792 and Met793 residues of the EGFR active site. Meanwhile, the substituted phenyl group at the 2-position of the oxadiazole ring was found to be in proximity to the Cys797 residue. These specific interactions are critical for the molecule's inhibitory activity and demonstrate how docking studies can unravel the complex mechanisms of molecular recognition.

A primary goal of molecular docking is to predict the binding affinity of a ligand to a protein, which is often represented by a docking score. This score provides a quantitative estimate of the strength of the ligand-receptor interaction, allowing for the ranking of different compounds. nih.gov In the study of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, docking scores were calculated to compare their binding potential to the EGFR tyrosine kinase active site.

These computational predictions help identify the most promising candidates for synthesis and biological evaluation. For instance, the docking scores for two different analogues were found to be -5.251 and -5.433, respectively, indicating favorable binding energies. The active site of EGFR tyrosine kinase, which contains a well-defined hydrophobic cavity, was confirmed as the primary binding site for these ligands.

Table 3: Predicted Docking Scores for Related Oxadiazole Analogues against EGFR Tyrosine Kinase

Source: Data from studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues.

Homology Modeling for Target Protein Structure Prediction

When the experimental three-dimensional structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling can be used to generate a reliable structural model. nih.gov This technique is based on the principle that proteins with similar sequences adopt similar structures. nih.govcnag.cat The process involves identifying a protein of known structure (the template) that has a significant sequence similarity to the target protein. nih.gov

The main steps in homology modeling are: 1) template identification, 2) alignment of the target sequence with the template structure, 3) building a 3D model of the target based on the alignment, and 4) evaluating and refining the model. nih.gov The resulting model can then be used in molecular docking studies to investigate ligand-protein interactions. For instance, if the specific protein target for this compound was a novel enzyme without a solved structure, homology modeling would be the first step in building a computational model of the receptor. This would enable subsequent in silico studies, such as predicting binding sites and affinities, thereby guiding further experimental research. nih.gov

Solvent Effects in Computational Modeling of Oxazole Systems

The surrounding solvent environment can significantly influence the behavior of oxazole systems, affecting their stability, electronic properties, and reactivity. Computational models are crucial for dissecting these complex interactions. Two primary approaches are employed: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgnih.gov This approach is computationally efficient and provides a good approximation of the bulk electrostatic effects of the solvent on the solute. acs.org For instance, in Density Functional Theory (DFT) calculations of oxazole derivatives, the PCM can be used to simulate the influence of different solvents on properties like optical rotation and electronic transitions. ijpsonline.comsmu.edu The choice of solvent in these models can alter the calculated energies and geometries, highlighting the importance of considering the reaction medium. However, a limitation of implicit models is that they may not accurately capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain systems. acs.org

Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. organic-chemistry.orgwikipedia.orgresearchgate.net This method provides a more detailed and accurate picture of the immediate solvation shell around the oxazole molecule, capturing specific interactions like hydrogen bonding. wikipedia.orgresearchgate.net For example, a study on the solvation of oxazole in water using a combination of DFT and ab initio molecular dynamics simulations revealed that hydrogen bonding occurs primarily through the nitrogen atom of the oxazole ring. rsc.org While computationally more demanding, explicit solvent models are essential for understanding processes where direct solvent participation is key to the reaction mechanism. rsc.org

The selection between implicit and explicit models depends on the specific research question and the computational resources available. Often, a hybrid approach is employed to balance accuracy and efficiency.

In silico Methods for Mechanistic Predictions

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of 1,3-oxazoles. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that govern the reaction rate.

Several classical methods for synthesizing the oxazole ring have been investigated using computational techniques to understand their intricate pathways.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org A comparative computational study using DFT (at the M062X/6–31+G(d,p) level of theory) has been performed on the propylphosphonic anhydride (B1165640) (T3P)-mediated Robinson-Gabriel synthesis. researchgate.net This study elucidated the mechanistic pathways and explained the reaction's selectivity by calculating the Gibbs free energy of activation for the key steps. researchgate.net The computational results demonstrated why, for certain substrates, the Robinson-Gabriel cyclization is favored over a competing Bischler-Napieralski reaction, with the former having a significantly lower activation energy barrier. researchgate.net

| Reaction Pathway | Highest Activation Gibbs Free Energy (kJ mol⁻¹) |

| Robinson-Gabriel Cyclization | 194.9 |

| Bischler-Napieralski Reaction | 269.4 |

Table 1: Comparison of calculated activation energies for competing reaction pathways in a T3P-mediated synthesis, highlighting the kinetic preference for the Robinson-Gabriel route. researchgate.net

Fischer Oxazole Synthesis: This synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgirjweb.com The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.orgirjweb.com While detailed computational studies with reported energetic data are less common in the readily available literature, the mechanism is understood to proceed through a series of steps involving nucleophilic attack, cyclization, and dehydration. wikipedia.orgirjweb.com Computational modeling can be applied to determine the structures and relative energies of the intermediates and transition states along this pathway.

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde to form a 5-substituted oxazole. nih.govorganic-chemistry.orgmdpi.com The reaction proceeds through a deprotonated TosMIC intermediate that attacks the aldehyde, followed by cyclization to an oxazoline (B21484) intermediate and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole. nih.govorganic-chemistry.orgmdpi.com The efficiency and broad substrate scope of this reaction have made it a popular choice for synthesizing a variety of oxazole derivatives. nih.govmdpi.com Computational studies can model this [3+2] cycloaddition reaction to investigate the influence of different aldehydes and reaction conditions on the reaction profile.

Structure Activity Relationship Sar Studies of 1,3 Oxazole Derivatives

Impact of Substituents on Biological Potency and Selectivity

The nature, position, and orientation of substituents on the oxazole (B20620) ring play a pivotal role in determining the biological activity of the resulting compounds. nih.gov The five-membered ring, containing one oxygen and one nitrogen atom, can be functionalized at the C2, C4, and C5 positions, with 2,4- and 2,5-disubstituted patterns being particularly common in bioactive molecules. nih.gov

The presence of a 4-chlorophenyl group, particularly at the C2 position of the oxazole ring, is a common feature in many biologically active derivatives. Halogen-substituted phenyl moieties are known to significantly enhance the therapeutic activities of various heterocyclic compounds. researchgate.net The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule, affecting its ability to interact with biological targets.

The 4-chloro substitution can contribute to the molecule's activity in several ways:

Lipophilicity: The chlorine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach its site of action.

Hydrophobic Interactions: The phenyl ring and the chloro-substituent can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein or enzyme.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a biological target, thereby increasing binding affinity and potency.

Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have shown that derivatives bearing a 4-chlorophenyl group exhibit significant anti-inflammatory and antimicrobial activities. nih.govmdpi.com For example, certain 1,3,4-thiadiazole (B1197879) derivatives with a 4-chlorophenyl substituent showed notable activity against M. tuberculosis. nih.gov This underscores the general importance of this moiety in conferring biological potency.

The C5 position of the oxazole ring is susceptible to electrophilic substitution, particularly when an electron-donating group is present, making it a key site for chemical modification. tandfonline.comsemanticscholar.org An ethoxy group (-OCH2CH3) at this position acts as an electron-donating group, which can increase the electron density of the oxazole ring and modulate its reactivity and interaction with biological targets.

The role of the 5-ethoxy group and other substitutions at this position can be summarized as:

Target Interaction: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in an enzyme's active site.

Solubility and Metabolism: Alkoxy groups like ethoxy can influence the compound's physicochemical properties, such as solubility and metabolic stability.

Potency Modulation: The size and nature of the substituent at the C5 position are often critical for potency. SAR studies on 1,2,4-oxadiazoles have demonstrated that a substituted five-membered ring at the 5-position is important for biological activity. nih.gov This principle can be extrapolated to 1,3-oxazoles, where variations from a small alkoxy group to larger, more complex moieties can drastically alter the biological profile.

While the C2 and C5 positions are common points of substitution, the C4 position also plays a role in modulating activity. The relative reactivity of the C-H bonds on the oxazole ring follows the order C2 > C5 > C4, indicating that the C2 position is the most acidic and reactive. tandfonline.comthepharmajournal.com Nucleophilic substitution of leaving groups like halogens is easiest at the C2 position, followed by C4 and then C5. tandfonline.comsemanticscholar.orgthepharmajournal.com

In a series of novel 1,3-oxazole sulfonamides designed as tubulin polymerization inhibitors, substitutions on a phenyl ring attached at the C2 position were explored. The study revealed that different substitution patterns on this C2-phenyl ring led to significant variations in anticancer activity, highlighting the importance of this position in defining the molecule's interaction with its target. nih.gov

Physicochemical Property Modulation for Optimized Activity (e.g., Lipophilicity)

The optimization of physicochemical properties, particularly lipophilicity, is a cornerstone of modern drug design. nih.gov Lipophilicity, often measured as logP or logD, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal range of lipophilicity (typically logD between 1 and 3) is often sought to ensure good membrane permeability without compromising aqueous solubility or increasing metabolic clearance. nih.gov

In the context of oxazole derivatives, lipophilicity can be fine-tuned through various synthetic strategies:

Halogenation: As discussed with the 4-chlorophenyl moiety, adding halogen atoms increases lipophilicity.

Alkylation: Introducing or extending alkyl chains, such as the ethyl part of the ethoxy group, also increases lipophilicity.

Incorporation of Specific Moieties: The addition of functional groups like cyclopropyl (B3062369) rings has been shown to favorably modulate properties such as metabolic stability and lipophilicity in drug candidates. nih.gov

Systematic modulation of these properties is a key strategy for transforming a biologically active "hit" compound into a viable drug candidate with an optimized pharmacokinetic profile.

Design Principles for Novel Oxazole-Based Bioactive Compounds

Based on SAR studies of various 1,3-oxazole derivatives, several design principles have emerged for the development of new bioactive compounds. The oxazole scaffold's ability to engage in various non-covalent interactions makes it a valuable starting point for drug discovery. tandfonline.comsemanticscholar.orgmdpi.com

Key design principles include:

Scaffold Hopping and Decoration: The central oxazole ring can be maintained while systematically altering the substituents at the C2, C4, and C5 positions to explore new chemical space and optimize activity against a specific target.

Privileged Substructures: Incorporating moieties known to confer bioactivity, such as halogenated phenyl rings, is a common and effective strategy. researchgate.net For example, novel 1,3-oxazole sulfonamides containing halogenated aniline (B41778) derivatives were found to be highly potent anticancer agents. nih.gov

Bioisosteric Replacement: Replacing parts of a known active molecule with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the oxazole ring itself can be considered a bioisostere of other aromatic systems.

Physicochemical Property Optimization: A conscious effort to control properties like lipophilicity, molecular weight, and the number of hydrogen bond donors/acceptors is crucial for achieving drug-like properties.

The following table presents data from a study on 1,3-oxazole sulfonamides, illustrating how modifications to a substituent on the sulfonamide nitrogen (attached via a linker to the oxazole C4 position) impact anticancer activity.

| Compound | Substituent (R) on Sulfonamide Nitrogen | Mean GI₅₀ (nM) against Leukemia Cell Lines |

|---|---|---|

| 1 | 2-chloro-5-methylphenyl | 48.8 |

| 2 | 1-naphthyl | 44.7 |

| 3 | 4-chlorophenyl | >1000 |

| 4 | phenyl | >1000 |

This data clearly demonstrates the profound impact of substituent choice on biological potency, where specific chloro- and naphthyl-containing moieties lead to highly potent compounds, while simpler phenyl or 4-chlorophenyl groups result in a dramatic loss of activity. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel chemical scaffolds with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetics. These strategies are particularly relevant for the development of 1,3-oxazole derivatives.

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups. For 1,3-oxazole derivatives, this could involve replacing the oxazole ring with other five-membered heterocycles like thiazole, imidazole (B134444), or triazole. rsc.org The choice of the replacement scaffold is critical and is often guided by the desire to introduce novel intellectual property, overcome existing liabilities of the original scaffold, or explore new interaction patterns with the biological target. For instance, replacing the oxazole in a hypothetical series of kinase inhibitors might lead to a new series with a different selectivity profile.

Bioisosteric Replacement: This strategy focuses on the substitution of specific atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that retains the same biological activity. estranky.sk In the context of "2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole," several bioisosteric replacements could be envisioned to probe the SAR.

For example, the chlorine atom on the phenyl ring could be replaced by other halogens (F, Br, I) or a trifluoromethyl group (CF3) to investigate the influence of electronegativity and size on activity. cambridgemedchemconsulting.com The ethoxy group at the C5 position is another key point for modification. It could be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a thioether or an amino group to explore the impact of hydrogen bonding capacity and lipophilicity on the compound's biological profile.

A hypothetical SAR study could involve the synthesis and evaluation of analogs of "this compound" where the oxazole ring is replaced by other heterocycles (scaffold hopping) or where peripheral substituents are modified with bioisosteres. The resulting data, as depicted in the hypothetical Table 7.4.1, would provide valuable insights into the structural requirements for activity.

Table 7.4.1: Hypothetical Bioisosteric Replacements and Scaffold Hopping Analogs of this compound and their Predicted Biological Activity.

| Compound ID | Scaffold | R1 (at C2) | R2 (at C5) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Lead Compound | 1,3-Oxazole | 4-Chlorophenyl | Ethoxy | 1.2 |

| Analog 1 | 1,3-Oxazole | 4-Fluorophenyl | Ethoxy | 2.5 |

| Analog 2 | 1,3-Oxazole | 4-Bromophenyl | Ethoxy | 0.8 |

| Analog 3 | 1,3-Oxazole | 4-Trifluoromethylphenyl | Ethoxy | 1.5 |

| Analog 4 | 1,3-Oxazole | 4-Chlorophenyl | Methoxy | 3.1 |

| Analog 5 | 1,3-Oxazole | 4-Chlorophenyl | Isopropoxy | 0.9 |

| Analog 6 | 1,3-Thiazole | 4-Chlorophenyl | Ethoxy | 5.7 |

| Analog 7 | 1,3-Imidazole | 4-Chlorophenyl | Ethoxy | 8.2 |

Analog Design Based on Mechanistic Insights

A deeper understanding of the mechanism of action of a lead compound allows for a more rational and targeted approach to analog design. nih.gov For 1,3-oxazole derivatives, this could involve designing compounds that are intended to interact with a specific enzyme or receptor in a predefined manner. For instance, if "this compound" is found to be an inhibitor of a particular kinase, analogs can be designed to form specific hydrogen bonds with key amino acid residues in the active site.

Mechanistic studies might reveal that the 4-chlorophenyl group occupies a hydrophobic pocket, while the ethoxy group acts as a hydrogen bond acceptor. With this knowledge, medicinal chemists can design analogs that enhance these interactions. For example, introducing a substituent on the phenyl ring that can form an additional hydrogen bond, or modifying the ethoxy group to optimize its interaction with the target, could lead to a significant increase in potency.

Furthermore, understanding the metabolic pathways of the lead compound can guide the design of analogs with improved pharmacokinetic properties. If, for example, the ethoxy group is found to be a site of metabolic instability, it could be replaced with a more stable group, such as a cyclopropylmethoxy group, to increase the compound's half-life in the body.

The design of such mechanism-based analogs often involves computational modeling techniques, such as docking studies, to predict how the designed molecules will bind to the target protein. This in silico approach helps to prioritize the synthesis of compounds that are most likely to have the desired activity profile. A hypothetical set of such rationally designed analogs is presented in Table 7.4.2, illustrating how mechanistic understanding can guide the optimization of a lead compound.

Table 7.4.2: Hypothetical Analogs of this compound Designed Based on Mechanistic Insights.

| Compound ID | Modification Rationale | Proposed Modification | Predicted Outcome |

|---|---|---|---|

| Analog 8 | Enhance hydrophobic interaction | Addition of a methyl group to the phenyl ring (e.g., 4-chloro-3-methylphenyl) | Increased binding affinity |

| Analog 9 | Introduce a hydrogen bond donor | Replacement of the chlorine with a hydroxyl group | Formation of a new hydrogen bond with the target |

| Analog 10 | Optimize hydrogen bond acceptor strength | Replacement of the ethoxy group with a trifluoroethoxy group | Altered electronic properties and potential for stronger interaction |

| Analog 11 | Block metabolic oxidation | Replacement of the ethoxy group with a cyclopropylmethoxy group | Increased metabolic stability |

| Analog 12 | Increase conformational rigidity | Introduction of a linkage between the phenyl and oxazole rings | Reduced entropic penalty upon binding |

Future Research Directions and Research Applications

Development of Next-Generation Oxazole-Based Agents

The core structure of 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole serves as a versatile template for the development of next-generation therapeutic agents. The substitution pattern on oxazole (B20620) derivatives plays a crucial role in determining their biological activities, which span antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov Future research will focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Key strategies for developing next-generation agents include:

Modification of the Phenyl Ring: The 4-chloro substitution is a common feature in many bioactive molecules. Future work will involve synthesizing analogs with different substituents at the para-position and exploring other positions on the phenyl ring. Introducing various electron-donating or electron-withdrawing groups could significantly modulate the compound's interaction with biological targets.

Alteration of the 5-Ethoxy Group: The ethoxy group at the C5 position of the oxazole ring can be replaced with other alkoxy groups, thioethers, or amino groups to probe the structure-activity relationship (SAR). These changes can influence the compound's solubility, metabolic stability, and binding affinity.

Bioisosteric Replacement: The oxazole ring itself can be considered a bioisostere for amide or ester functionalities. pharmainfo.in Further research could explore replacing the central oxazole with related five-membered heterocycles like thiazole, imidazole (B134444), or its isomer, oxadiazole, to fine-tune biological activity and physicochemical properties.

| Modification Site | Proposed Substituent/Change | Rationale for Research | Potential Therapeutic Area |

|---|---|---|---|

| C2-Phenyl Ring (para-position) | -F, -Br, -CF3, -OCH3, -NO2 | To evaluate the effect of electronic properties on target binding and activity. | Anticancer, Antimicrobial biointerfaceresearch.comnih.gov |

| C5-Ethoxy Group | -OCH3, -OPr, -SCH2CH3, -NHCH3 | To investigate the impact on solubility, metabolic stability, and potency. | Anti-inflammatory, Antiviral nih.govmdpi.com |

| Oxazole Core | Replacement with Thiazole or 1,3,4-Oxadiazole (B1194373) | To explore bioisosteric analogs with potentially improved pharmacokinetic profiles. | Anticancer, Antidiabetic pharmainfo.insemanticscholar.org |

Exploration of Novel Therapeutic Targets

Oxazole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. semanticscholar.orgnih.gov While the specific targets of this compound are not yet fully elucidated, the broader class of oxazoles has shown activity against cyclooxygenase (COX), tyrosine kinases, and bacterial DNA gyrase. nih.govrsc.org Future research should be directed toward identifying and validating novel therapeutic targets for this compound and its next-generation analogs.

Potential avenues for exploration include:

Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes involved in major disease pathways like cancer and inflammation. For instance, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. pharmainfo.in

Receptor Modulation: Investigating the interaction with nuclear hormone receptors or G-protein coupled receptors (GPCRs). For example, certain oxazoles act as agonists of the free fatty acid receptor 1 (GPR40), a target for type 2 diabetes. semanticscholar.org

Antimicrobial Mechanisms: For analogs showing antibacterial or antifungal activity, exploring novel mechanisms of action beyond established targets to combat growing drug resistance.

| Target Class | Specific Example | Associated Disease | Rationale for Exploration |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | Structurally related oxadiazoles (B1248032) show EGFR inhibition. pharmainfo.in |

| Cyclooxygenase | COX-1 / COX-2 | Inflammation, Pain | Oxaprozin, an oxazole-containing drug, is a known COX-2 inhibitor. nih.govrsc.org |

| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | Some oxazole derivatives exhibit potent antibacterial activity by inhibiting DNA gyrase. |

| Metabolic Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Type 2 Diabetes | Oxazole derivatives have been designed as potential therapeutics for diabetes targeting PPARγ. jcchems.com |

Green Chemistry Approaches in Oxazole Synthesis

The synthesis of oxazole derivatives traditionally involves methods that may use hazardous reagents or require harsh conditions. ijpsonline.com Future research must prioritize the development of environmentally benign synthetic routes for this compound and its analogs, in line with the principles of green chemistry. mdpi.com

Key areas for advancement include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents. ijpsonline.commdpi.com

Novel Catalysts: Developing efficient and reusable catalysts, such as silica (B1680970) gel-supported or metal-based nanocatalysts, can minimize waste and improve the economic viability of the synthesis. ijpsonline.com

Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol, glycerol, or ionic liquids. mdpi.comnih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions, such as variations of the van Leusen oxazole synthesis, streamlines the synthetic process by reducing the number of intermediate purification steps, thereby saving time, energy, and materials. nih.govijpsonline.com

| Parameter | Conventional Methods (e.g., Robinson-Gabriel) | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonic radiation ijpsonline.commdpi.com |

| Solvents | Volatile organic compounds (e.g., toluene, CH2Cl2) | Water, ethanol, glycerol, ionic liquids mdpi.comnih.gov |

| Catalysts | Stoichiometric dehydrating agents (e.g., H2SO4, POCl3) pharmaguideline.com | Reusable heterogeneous catalysts, biocatalysts ijpsonline.com |

| Efficiency | Often require longer reaction times and multiple steps | Reduced reaction times, potential for one-pot synthesis nih.govmdpi.com |

Advanced Computational Methodologies in Oxazole Drug Discovery

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. Future research on this compound will heavily rely on these in silico methods to guide synthetic efforts and predict biological activities.

Key computational applications include:

Molecular Docking: Simulating the binding of newly designed analogs to the active sites of potential protein targets to predict binding affinity and orientation, helping to prioritize compounds for synthesis. pharmainfo.injcchems.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of oxazole derivatives with their biological activities to guide the design of more potent compounds.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the discovery process, reducing the likelihood of late-stage failures. jcchems.comijbiotech.com

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-receptor complex over time to assess the stability of the binding interactions. jcchems.com

| Computational Method | Application in Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities of novel analogs to targets like EGFR or COX-2. pharmainfo.in | Prioritization of compounds with the highest predicted potency for synthesis. |

| QSAR | Model the relationship between physicochemical properties and observed anticancer or antimicrobial activity. | Design guidelines for optimizing activity within the oxazole scaffold. |

| ADMET Prediction | In silico evaluation of drug-likeness, solubility, and potential toxicity of designed compounds. jcchems.com | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

| MD Simulations | Analyze the stability of the compound within the binding pocket of a target enzyme. jcchems.com | Confirmation of stable binding interactions and mechanism of inhibition. |

Multidisciplinary Research Collaborations

Maximizing the therapeutic potential of this compound and its derivatives will require synergistic collaborations across various scientific disciplines. The journey from a lead compound to a clinical candidate is complex and necessitates a wide range of expertise.

Future success will depend on collaborations between:

Medicinal and Synthetic Organic Chemists: To design and synthesize novel analogs using conventional and green chemistry techniques.

Computational Chemists and Biologists: To perform in silico modeling, predict biological activity, and elucidate mechanisms of action.

Pharmacologists and Biochemists: To conduct in vitro and in vivo testing, validate biological targets, and determine efficacy.

Material Scientists: To explore non-pharmaceutical applications, as oxazole derivatives have potential uses in materials science and agrochemicals. rsc.orgontosight.ai

Such integrated efforts will create a feedback loop where experimental results inform computational models and vice versa, accelerating the discovery and development process and expanding the application scope of this promising class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole, and what are their mechanistic considerations?

The synthesis typically involves cyclocondensation reactions. For example, oxazole rings can be constructed via Hantzsch-type reactions using α-haloketones and amides or via cyclization of pre-functionalized intermediates. A key step is the introduction of the ethoxy group at the 5-position, often achieved through nucleophilic substitution or alkoxylation under basic conditions. Mechanistically, the reaction may involve acid- or base-catalyzed pathways depending on the substrate reactivity .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinning . Key metrics include R-factors (<0.05 for high-resolution data) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data conflicts resolved?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C in oxazole). Discrepancies between experimental and calculated data (e.g., NMR chemical shifts) may arise from solvent effects or conformational flexibility, requiring DFT calculations (e.g., B3LYP/6-31G*) for validation .

Advanced Research Questions

Q. How can isomerization challenges during synthesis be addressed, particularly for cis/trans or regioisomeric byproducts?

Isomerization of intermediates (e.g., cyclohexyl or naphthoquinone derivatives) can be controlled using Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to favor thermodynamically stable isomers. Selective crystallization in polar aprotic solvents (e.g., DMF or acetonitrile) may separate diastereomers. Monitoring via HPLC or chiral GC is critical to assess purity .

Q. What strategies optimize the biological activity of this compound derivatives in neurotrophic factor induction?

Structure-activity relationship (SAR) studies suggest that substituents on the aryl rings (e.g., electron-withdrawing groups like chloro or fluoro) enhance bioavailability and target affinity. Modifying the ethoxy chain length or introducing sulfonyl groups can improve blood-brain barrier penetration. In vitro assays using neuroblastoma cells (e.g., SK-N-SH) measure BDNF upregulation, with EC₅₀ values guiding optimization .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems or drug-target interactions?